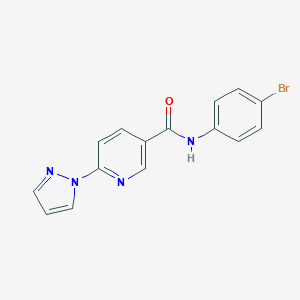![molecular formula C16H18F2N4O2 B504174 difluoromethyl 4-[5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl ether CAS No. 944771-18-0](/img/structure/B504174.png)
difluoromethyl 4-[5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoromethyl 4-[5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl ether is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 4-[5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl ether typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethyl group. Common synthetic routes may involve:
Cycloaddition reactions: The formation of the triazole ring through cycloaddition reactions involving azides and alkynes.
Substitution reactions: Introduction of the difluoromethyl group via nucleophilic substitution reactions.
Coupling reactions: Use of coupling reactions such as Suzuki-Miyaura coupling to attach the phenyl ether moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl 4-[5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl ether can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Difluoromethyl 4-[5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl ether has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of difluoromethyl 4-[5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to difluoromethyl 4-[5-methyl-4-(1-piperidinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl ether include other triazole-containing compounds and difluoromethyl derivatives. Examples include:
Triazole derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole.
Difluoromethyl derivatives: Compounds with the difluoromethyl group, such as difluoromethyl benzene.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
944771-18-0 |
|---|---|
Molecular Formula |
C16H18F2N4O2 |
Molecular Weight |
336.34g/mol |
IUPAC Name |
[1-[4-(difluoromethoxy)phenyl]-5-methyltriazol-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H18F2N4O2/c1-11-14(15(23)21-9-3-2-4-10-21)19-20-22(11)12-5-7-13(8-6-12)24-16(17)18/h5-8,16H,2-4,9-10H2,1H3 |
InChI Key |
VXTQRQUFFDUFOY-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)N3CCCCC3 |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethoxy-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}propan-1-amine](/img/structure/B504091.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B504092.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[7-(4-fluorophenyl)-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B504094.png)
![2-(4-methoxyphenyl)-N-[(5-phenyl-2-furyl)methyl]ethanamine](/img/structure/B504096.png)
![2-[(4-fluorobenzoyl)amino]-5-iodo-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B504100.png)
![N-[4-iodo-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B504101.png)
![N-(1-(2-chlorophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B504103.png)


![3-chloro-4-(morpholin-4-yl)-N-[4-(propan-2-yl)benzyl]aniline](/img/structure/B504109.png)

![methyl 2-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B504111.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B504114.png)
